molecular formula C9H11ClO2 B1591876 1-(Chloromethyl)-2,4-dimethoxybenzene CAS No. 55791-52-1

1-(Chloromethyl)-2,4-dimethoxybenzene

Cat. No. B1591876
Key on ui cas rn: 55791-52-1
M. Wt: 186.63 g/mol
InChI Key: BQBRGOQCWAXXLR-UHFFFAOYSA-N
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Patent
US09296736B2

Procedure details

Thionyl chloride (116 mL, 1586 mmol) was added dropwise over 1 hour to a turbid solution of (2,4-dimethoxyphenyl)methanol (97.00 g, 577 mmol) and pyridine (93 mL, 1153 mmol) in anhydrous Et2O (1153 mL) at 0° C. under nitrogen with mechanical stirring. After 1 hour the reaction mixture was poured into 2 L of ice water and the layers were separated. The aqueous layer was extracted with Et2O (2×1 L) and the organics were pooled, washed with ice water (1.2 L), cold 5:1 sat. aq. NaCl solution/sat. aq. NaHCO3 (1.2 L), dried (MgSO4), filtered and most of the ether was removed in vacuo at 12° C. Benzene (300 mL) was added and the mixture was concentrated at 12° C. until 100 mL of benzene remained to provide a solution of 1-(chloromethyl)-2,4-dimethoxybenzene.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Name
Quantity
1153 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[CH3:5][O:6][C:7]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:8]=1[CH2:15]O.N1C=CC=CC=1>CCOCC>[Cl:3][CH2:15][C:8]1[CH:9]=[CH:10][C:11]([O:13][CH3:14])=[CH:12][C:7]=1[O:6][CH3:5]

Inputs

Step One
Name
Quantity
116 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
97 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)CO
Name
Quantity
93 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1153 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×1 L)
WASH
Type
WASH
Details
washed with ice water (1.2 L), cold 5:1 sat. aq. NaCl solution/sat
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 (1.2 L), dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered and most of the ether
CUSTOM
Type
CUSTOM
Details
was removed in vacuo at 12° C
ADDITION
Type
ADDITION
Details
Benzene (300 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated at 12° C. until 100 mL of benzene

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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